

In-Depth Technical Guide: Characterization of CAS Number 173676-59-0

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Compound of Interest

Compound Name: 4-Chloro-2-(trifluoroacetyl)aniline
hydrochloride hydrate

Cat. No.: B019674

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Introduction

The compound identified by CAS number 173676-59-0 is **4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate**. It is a halogenated aniline derivative that serves as a critical intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. While the biological activity of this intermediate itself is not extensively documented, its purity and precise characterization are paramount for the successful synthesis of the final active pharmaceutical ingredient, Efavirenz. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and the biological context of its end-product.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate** is presented in Table 1. This data is essential for its handling, formulation, and quality control during the drug manufacturing process.

Table 1: Physicochemical Data of CAS 173676-59-0

Property	Value	Source(s)
IUPAC Name	1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride	[1]
Synonyms	4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, Efavirenz Intermediate E-2	[2][3]
Molecular Formula	C ₈ H ₈ Cl ₂ F ₃ NO ₂	[1]
Molecular Weight	278.05 g/mol	[1]
Melting Point	156-158 °C	[4]
Appearance	Pale Yellow Solid	[4]
Purity	Typically ≥95%	[5]
Storage Temperature	Room Temperature, under inert atmosphere	[6]

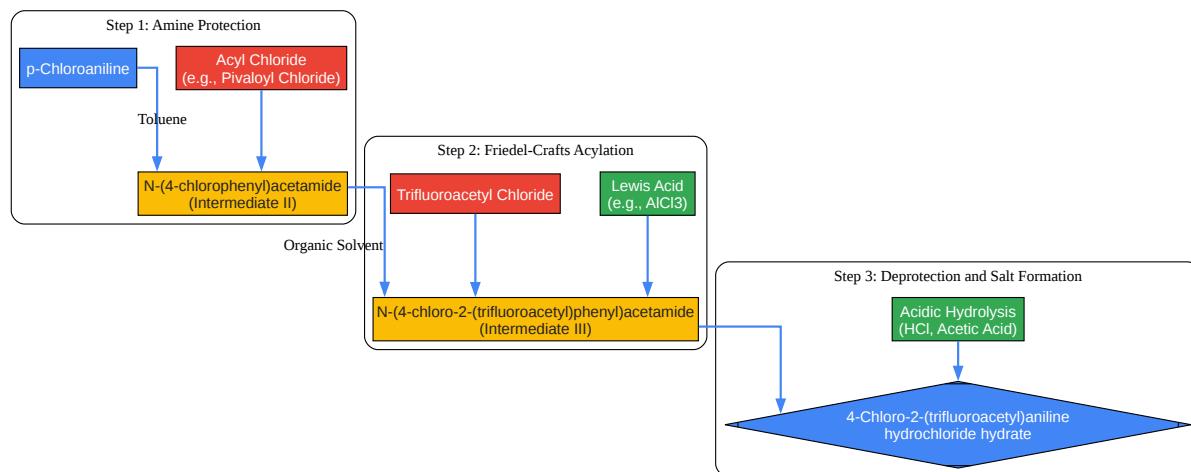
Synthesis and Experimental Protocols

The synthesis of **4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate** is well-documented in patent literature. Below are detailed experimental protocols for two common synthesis routes.

Synthesis via Friedel-Crafts Acylation

This method involves the protection of the aniline, followed by a Friedel-Crafts acylation and subsequent deprotection.

Experimental Workflow: Friedel-Crafts Acylation Route



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Caption: Synthesis of the target compound via a three-step process.

Protocol:

- Protection of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., pivaloyl chloride) in a suitable solvent like toluene to protect the amino group.
- Friedel-Crafts Acylation: The protected aniline is then subjected to a Friedel-Crafts acylation with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum

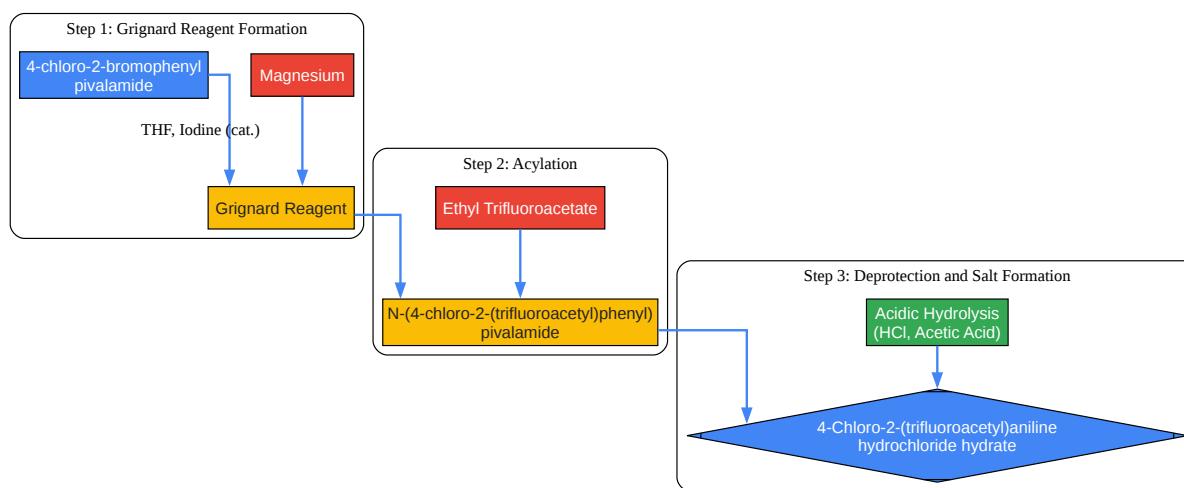
chloride. This step introduces the trifluoroacetyl group at the ortho position to the amino group.

- Deprotection and Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions (e.g., using hydrochloric acid in acetic acid) to remove the protecting group and form the hydrochloride salt of the final product. The product is then isolated by crystallization.

Synthesis via Grignard Reaction

An alternative route involves the formation of a Grignard reagent followed by reaction with an ester of trifluoroacetic acid.

Experimental Workflow: Grignard Reaction Route



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Caption: Alternative synthesis using a Grignard reaction.

Protocol:

- **Grignard Reagent Formation:** A Grignard reagent is prepared from a di-halogenated and protected aniline, for example, (4-chloro-2-bromophenyl)pivalamide, and magnesium turnings in an ether solvent like THF.
- **Acylation:** The Grignard reagent is then reacted with an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, to introduce the trifluoroacetyl group.
- **Deprotection and Hydrolysis:** Similar to the first method, the pivaloyl protecting group is removed by acid hydrolysis to yield the final product as its hydrochloride salt.

Analytical Characterization

The identity and purity of **4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate** are confirmed using a variety of analytical techniques. While specific spectra for this compound are not readily available in public databases, reference standards and their corresponding analytical data, including ¹H-NMR, Mass Spectrometry, IR Spectroscopy, and HPLC, are available from commercial suppliers.

Table 2: Analytical Characterization Methods

Technique	Expected Observations
¹ H-NMR	Signals corresponding to the aromatic protons and the amine protons. The integration and splitting patterns would confirm the substitution pattern on the benzene ring.
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the molecule's structure.
IR Spectroscopy	Characteristic absorption bands for the N-H stretches of the amine, C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and C-Cl stretch.
HPLC	A single major peak indicating the purity of the compound. Retention time is specific to the chromatographic conditions used.

Biological Activity and Mechanism of Action

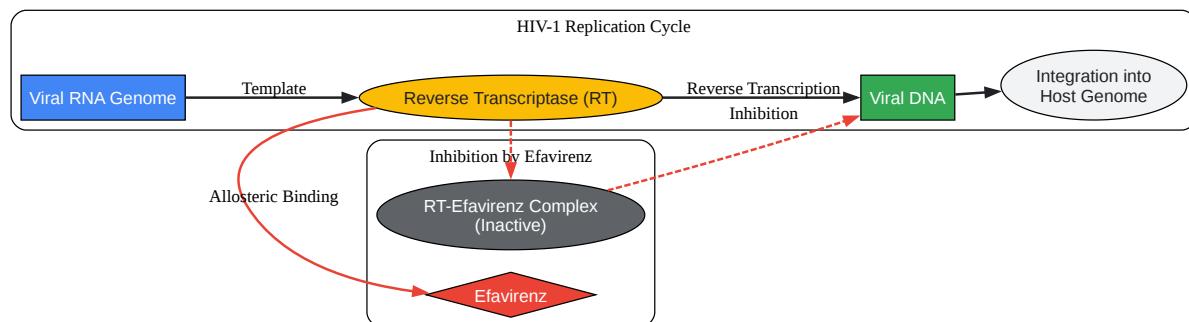
Role as an Intermediate for Efavirenz

The primary significance of **4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate** lies in its role as a key building block for the synthesis of Efavirenz. Efavirenz is a potent NNRTI that targets the HIV-1 reverse transcriptase enzyme.

Mechanism of Action of Efavirenz

Efavirenz binds to a non-catalytic site on the HIV-1 reverse transcriptase, known as the NNRTI pocket. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by Efavirenz



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Caption: Efavirenz allosterically inhibits HIV-1 reverse transcriptase.

Biological Activity of the Intermediate

While some sources describe **4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate** as an "HIV-1 RT inhibitor," this is likely an attribution based on its status as a precursor to Efavirenz. There is a lack of publicly available data from specific biological assays (e.g., enzyme inhibition assays, antiviral cell-based assays) to quantify the independent biological activity of this intermediate. It is plausible that it possesses some inhibitory activity, given its structural similarity to a fragment of Efavirenz, but this has not been formally established in the scientific literature.

Conclusion

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (CAS 173676-59-0) is a well-characterized chemical intermediate of significant importance in the pharmaceutical industry, particularly for the production of the anti-HIV drug Efavirenz. Its synthesis is robust and has been optimized through various patented methods. While its own biological activity is not a primary focus of research, a thorough understanding of its physicochemical properties and

analytical characterization is essential for ensuring the quality and efficacy of the final medicinal product. Further research could explore the potential intrinsic biological activity of this and other Efavirenz-related intermediates.

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